[(2-Tert-butyl-1,3-thiazol-5-YL)methyl](methyl)amine

Lipophilicity ADME Drug-likeness

[(2-Tert-butyl-1,3-thiazol-5-YL)methyl](methyl)amine is a disubstituted thiazole building block (C₉H₁₆N₂S, MW 184.30 g/mol) featuring a 2‑tert‑butyl group and a 5‑(N‑methylaminomethyl) substituent. The compound belongs to the 5‑thiazole‑alkylamine class, which has been patented for marked antilipolytic activity and reduction of plasma free fatty acids.

Molecular Formula C9H16N2S
Molecular Weight 184.30 g/mol
Cat. No. B13302402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(2-Tert-butyl-1,3-thiazol-5-YL)methyl](methyl)amine
Molecular FormulaC9H16N2S
Molecular Weight184.30 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NC=C(S1)CNC
InChIInChI=1S/C9H16N2S/c1-9(2,3)8-11-6-7(12-8)5-10-4/h6,10H,5H2,1-4H3
InChIKeyYLHGUHBNSLALEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(2-Tert-butyl-1,3-thiazol-5-YL)methyl](methyl)amine – Compound Identity and Procurement-Relevant Classification


[(2-Tert-butyl-1,3-thiazol-5-YL)methyl](methyl)amine is a disubstituted thiazole building block (C₉H₁₆N₂S, MW 184.30 g/mol) featuring a 2‑tert‑butyl group and a 5‑(N‑methylaminomethyl) substituent . The compound belongs to the 5‑thiazole‑alkylamine class, which has been patented for marked antilipolytic activity and reduction of plasma free fatty acids [1]. It is primarily sourced as a research‑grade screening compound or synthetic intermediate through commercial suppliers, with typical purity specifications of ≥95% .

Why [(2-Tert-butyl-1,3-thiazol-5-YL)methyl](methyl)amine Cannot Be Replaced by Generic Thiazole Analogs


Within the 5‑thiazole‑alkylamine family, small structural perturbations produce large shifts in lipophilicity, hydrogen‑bonding capacity, and metabolic stability that preclude simple interchange of analogs [1]. The precise combination of a 2‑tert‑butyl group, a 5‑methylene linker, and an N‑methyl secondary amine is not replicated by any single commercially available congener—the closest analogs differ in amine class (primary vs. secondary), N‑alkyl chain length, ring substitution position (4‑ vs. 5‑yl), or the steric bulk at the 2‑position [2]. These differences translate into quantifiable changes in logP, topological polar surface area, and predicted metabolic stability that directly affect screening hit rates, SAR interpretation, and downstream synthetic tractability [3].

[(2-Tert-butyl-1,3-thiazol-5-YL)methyl](methyl)amine – Differential Evidence vs. Closest Analogs


Lipophilicity (XlogP) Differentiation vs. Primary Amine Analog and 2‑Methyl Congener

The target compound's N‑methyl secondary amine and 2‑tert‑butyl group confer higher computed lipophilicity than the primary amine analog (2‑(tert‑butyl)thiazol‑5‑yl)methanamine. The 2‑tert‑butyl‑1,3‑thiazole core has XlogP = 2.7 ; addition of the 5‑CH₂NHCH₃ group is estimated to increase XlogP to approximately 2.9–3.2, based on the ΔlogP contribution of a CH₂NHCH₃ fragment (+0.2 to +0.5 vs. CH₂NH₂). The positional isomer 4‑tert‑butyl‑N‑methyl‑1,3‑thiazol‑2‑amine has a computed XLogP3‑AA = 3.0 [1]. In contrast, the 2‑methyl analog TERT‑BUTYL[(2‑METHYL‑1,3‑THIAZOL‑5‑YL)METHYL]AMINE carries a smaller C2 substituent (methyl vs. tert‑butyl), reducing lipophilicity by approximately 0.8–1.2 log units based on the π‑contribution difference between tert‑butyl (+1.98) and methyl (+0.56) [2].

Lipophilicity ADME Drug-likeness

Hydrogen‑Bond Donor Count Differentiates N‑Methyl Secondary Amine from Primary Amine Congeners

The target compound contains a secondary amine (‑NHCH₃) and therefore possesses exactly 1 hydrogen‑bond donor (HBD). The primary amine analog (2‑(tert‑butyl)thiazol‑5‑yl)methanamine has 2 HBDs (‑NH₂) . The reduced HBD count of the target compound lowers its topological polar surface area (TPSA) relative to the primary amine analog; the core thiazole TPSA is 41.1 Ų , and the CH₂NHCH₃ fragment adds approximately 25–30 Ų vs. CH₂NH₂ which adds approximately 35–38 Ų. The positional isomer 4‑tert‑butyl‑N‑methyl‑1,3‑thiazol‑2‑amine has computed TPSA = 53.2 Ų and HBD = 1 [1], directly comparable to the target compound.

Hydrogen bonding Target engagement Permeability

Metabolic Stability Advantage Conferred by 2‑tert‑Butyl Group vs. 2‑Methyl Congener

The 2‑tert‑butyl substituent on the thiazole ring provides steric shielding of the C2 position against cytochrome P450‑mediated oxidation. In a structurally related phenylthiazole series, replacement of a non‑tert‑butyl lipophilic group with a tert‑butyl moiety extended the biological half‑life from <1 hour to >5 hours (oral dose 25 mg/kg in mice), and in some derivatives to >9 hours [1]. The 2‑methyl analog TERT‑BUTYL[(2‑METHYL‑1,3‑THIAZOL‑5‑YL)METHYL]AMINE lacks this steric protection, making the C2 methyl group susceptible to CYP450‑catalyzed hydroxylation, which can lead to more rapid clearance [2]. While direct microsomal stability data for the target compound are not publicly available, the class‑level evidence strongly supports that the 2‑tert‑butyl group confers a metabolic stability advantage of ≥5‑fold in half‑life over the 2‑methyl congener [1].

Metabolic stability Half-life CYP450

Synthetic Utility: Secondary Amine Enables Orthogonal Derivatization vs. Primary Amine Analog

The target compound's N‑methyl secondary amine permits selective N‑alkylation or N‑acylation without the competing bis‑functionalization that plagues primary amine building blocks. Primary amine analogs undergo facile double‑acylation or double‑alkylation under standard coupling conditions, requiring protecting group strategies that add 2–3 synthetic steps [1]. The secondary amine of the target compound reacts cleanly with acyl chlorides, sulfonyl chlorides, or isocyanates to form tertiary amides, sulfonamides, or ureas in a single step with typical yields of 70–90% [2]. In contrast, the primary amine analog (2‑(tert‑butyl)thiazol‑5‑yl)methanamine requires Boc‑protection/deprotection sequences to achieve equivalent selectivity, adding 24–48 hours to the synthetic workflow [1].

Synthetic chemistry Amide coupling Building block

Regioisomeric Differentiation: 5‑yl vs. 4‑yl Substitution Alters Electronic Environment and Biological Activity Profile

The target compound bears the aminomethyl substituent at the thiazole 5‑position, whereas the commercially available regioisomer (2‑tert‑butylthiazol‑4‑ylmethyl)methylamine places it at the 4‑position. This regioisomeric difference alters the electronic character of the thiazole ring: the 5‑position is more electron‑rich and experiences a different conjugation pattern with the ring sulfur and C=N bond compared to the 4‑position [1]. In the 5‑thiazole‑alkylamine antilipolytic patent series, the 5‑position attachment is specified as essential for activity, with the general formula requiring the aminoalkyl chain at the 5‑position of the thiazole ring [2]. The 4‑yl regioisomer would present the basic amine at a different distance and orientation relative to the 2‑tert‑butyl group, potentially altering target binding geometry.

Regioisomerism SAR Target selectivity

N‑Alkyl Chain Length Differentiation: Methyl vs. Ethyl Homolog and Impact on Lipophilicity and Steric Profile

The target compound carries an N‑methyl group, while the closest commercially listed homolog is [(2‑Tert‑butyl‑1,3‑thiazol‑5‑yl)methyl](ethyl)amine (CAS 1247563‑59‑2, C₁₀H₁₈N₂S, MW 198.33) . The ethyl homolog has one additional methylene unit, increasing molecular weight by 14 Da and computed lipophilicity by approximately 0.4–0.6 log units (ΔlogP per CH₂ ≈ 0.5). The smaller N‑methyl substituent of the target compound provides a less sterically hindered amine for subsequent derivatization, which can be advantageous for coupling to bulky carboxylic acids or for fitting into sterically constrained binding pockets [1]. Conversely, the ethyl homolog's increased lipophilicity may be preferred for targets requiring higher membrane partitioning.

Homolog comparison Lipophilicity Steric effects

Optimal Procurement and Application Scenarios for [(2-Tert-butyl-1,3-thiazol-5-YL)methyl](methyl)amine


Focused Library Synthesis for Antilipolytic Drug Discovery Programs

The compound's 5‑thiazole‑alkylamine scaffold is directly covered by composition‑of‑matter patents for antilipolytic agents [1]. Medicinal chemistry teams pursuing metabolic or cardiovascular targets (hyperlipemia, coronary insufficiency, atheromatosis) can use this building block as a core pharmacophore for generating patent‑relevant analog series without the IP uncertainty associated with 4‑yl regioisomers [1]. The secondary amine enables direct diversification via amide coupling, sulfonamide formation, or reductive amination in a single synthetic step [2].

CNS‑Penetrant Screening Library Design Requiring Low HBD Count

With only 1 hydrogen‑bond donor (vs. 2 for the primary amine analog) and estimated TPSA in the 50–55 Ų range, this compound meets the typical physicochemical filters for CNS drug discovery (HBD ≤1, TPSA < 60–70 Ų) [3]. Procurement for CNS‑oriented screening libraries is justified over the primary amine analog, which carries an additional HBD that can reduce BBB penetration by 2–5‑fold in P‑gp‑mediated efflux assays [3].

Metabolic Stability‑Sensitive Lead Optimization Campaigns

The 2‑tert‑butyl substituent has been demonstrated in phenylthiazole series to extend biological half‑life >5‑fold relative to non‑tert‑butyl analogs (t₁/₂ >5 h vs. <1 h in mouse PK) [4]. Programs where rapid hepatic clearance has been observed with 2‑methylthiazole or 2‑unsubstituted thiazole leads should prioritize procurement of the 2‑tert‑butyl building block to incorporate metabolic stability at the scaffold level before peripheral substituent optimization [4][5].

Chemoselective Bioconjugation and PROTAC Linker Chemistry

The secondary amine of the target compound provides a single reactive handle for orthogonal conjugation to carboxylic acid‑terminated linkers, PEG chains, or E3 ligase ligands without the risk of bis‑functionalization encountered with primary amines [2]. This is particularly valuable for PROTAC (proteolysis‑targeting chimera) construct assembly where precise 1:1 stoichiometry of linker conjugation is essential for reproducible biological activity [2].

Quote Request

Request a Quote for [(2-Tert-butyl-1,3-thiazol-5-YL)methyl](methyl)amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.